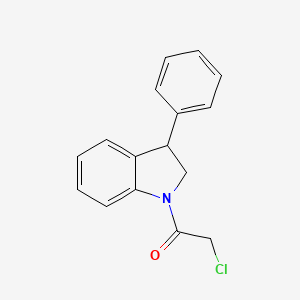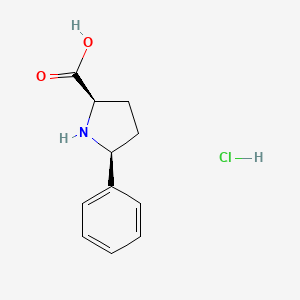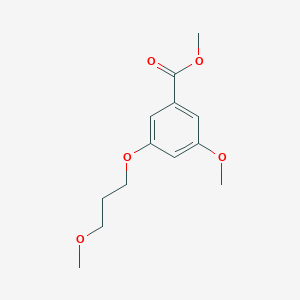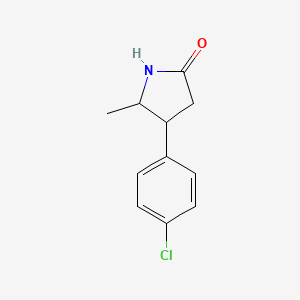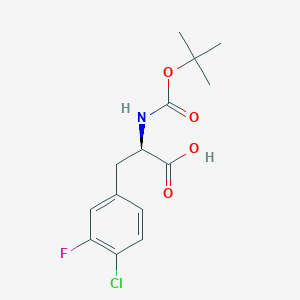
N-Boc-4-chloro-3-fluoro-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-chloro-3-fluoro-D-phenylalanine is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the phenyl ring . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-chloro-3-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Halogenation: The protected phenylalanine is then subjected to halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Boc-4-chloro-3-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 4-chloro-3-fluoro-D-phenylalanine.
科学的研究の応用
N-Boc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.
Pharmaceutical Research: The compound is studied for its potential therapeutic properties and its role in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N-Boc-4-chloro-3-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the chlorine and fluorine atoms can affect the compound’s hydrophobicity, reactivity, and interaction with biological targets. These modifications can enhance the stability and bioactivity of the resulting peptides and proteins .
類似化合物との比較
Similar Compounds
N-Boc-4-chloro-D-phenylalanine: Similar structure but lacks the fluorine atom.
N-Boc-3-fluoro-D-phenylalanine: Similar structure but lacks the chlorine atom.
N-Boc-4-chloro-3-fluoro-L-phenylalanine: The L-enantiomer of the compound.
Uniqueness
N-Boc-4-chloro-3-fluoro-D-phenylalanine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other derivatives. This dual substitution can enhance its utility in medicinal chemistry and pharmaceutical research by providing unique reactivity and interaction profiles .
特性
分子式 |
C14H17ClFNO4 |
|---|---|
分子量 |
317.74 g/mol |
IUPAC名 |
(2R)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChIキー |
WJPDYAGKWUKNAA-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


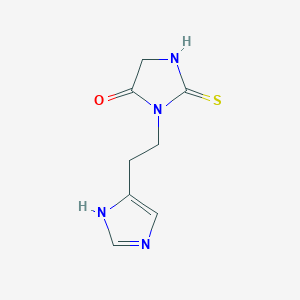
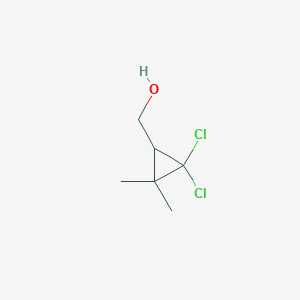
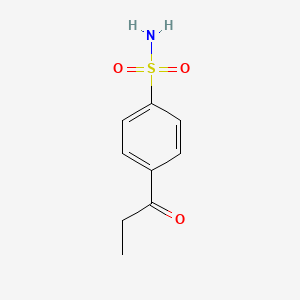
![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8591528.png)

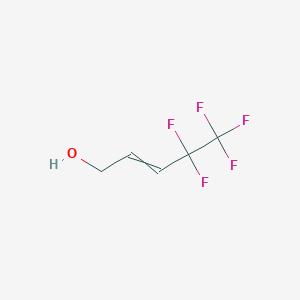
![2-[(4-chloro-2-nitrophenyl)methoxy]oxane](/img/structure/B8591546.png)
![3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8591551.png)
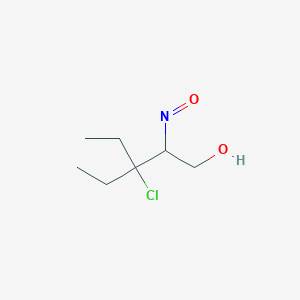
![6-(1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethoxy)-1H-indole](/img/structure/B8591577.png)
